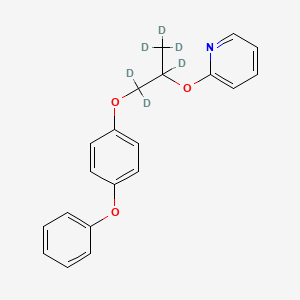
Pyriproxyfen-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyriproxyfen-d6 is a deuterated analog of pyriproxyfen, a pyridine-based insect growth regulator. Pyriproxyfen is widely used in agriculture and public health to control insect pests by mimicking juvenile hormone, thereby disrupting the growth and development of insects. This compound is primarily used in scientific research to study the metabolism and environmental fate of pyriproxyfen due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyriproxyfen-d6 involves the incorporation of deuterium atoms into the pyriproxyfen molecule. The general synthetic route includes the following steps:
Preparation of 1-(4-phenoxyphenoxy)-2-propanol-d6: This intermediate is synthesized by reacting phenoxyphenol with deuterated propylene oxide in the presence of an alkali catalyst.
Formation of this compound: The intermediate 1-(4-phenoxyphenoxy)-2-propanol-d6 is then reacted with 2-chloropyridine in the presence of an alkali catalyst and a suitable solvent such as ether or N-methyl pyrrolidone to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Pyriproxyfen-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxides, while reduction may produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
Pyriproxyfen-d6 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Metabolism Studies: this compound is used to study the metabolic pathways of pyriproxyfen in various organisms.
Environmental Fate: Researchers use this compound to investigate the environmental degradation and persistence of pyriproxyfen.
Residue Analysis: This compound is employed in analytical chemistry to develop and validate methods for detecting pyriproxyfen residues in agricultural products.
Toxicological Studies: this compound helps in understanding the toxicological effects of pyriproxyfen on non-target organisms.
Wirkmechanismus
Pyriproxyfen-d6, like pyriproxyfen, acts as a juvenile hormone analog. It binds to the juvenile hormone receptor in insects, disrupting normal hormonal regulation and preventing the transition from larval to adult stages. This leads to the inhibition of molting and reproduction, ultimately causing the death of the insect . The molecular targets include the Methoprene-tolerant protein and other key players in the juvenile hormone signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diflubenzuron: Another insect growth regulator that inhibits chitin synthesis.
Methoprene: A juvenile hormone analog similar to pyriproxyfen.
Fenoxycarb: An insect growth regulator with a similar mode of action.
Uniqueness of Pyriproxyfen-d6
This compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in research. Its deuterated form allows for precise tracking and analysis in metabolic and environmental studies, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C20H19NO3 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-[1,1,1,2,3,3-hexadeuterio-3-(4-phenoxyphenoxy)propan-2-yl]oxypyridine |
InChI |
InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3/i1D3,15D2,16D |
InChI-Schlüssel |
NHDHVHZZCFYRSB-LGSOXFGXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 |
Kanonische SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


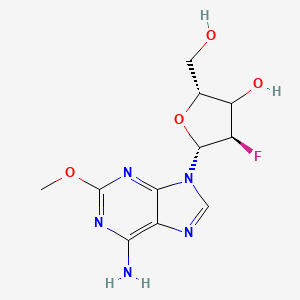
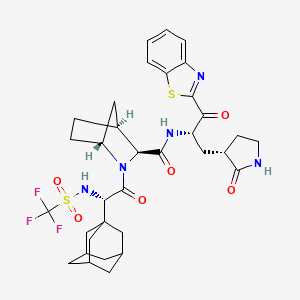

![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
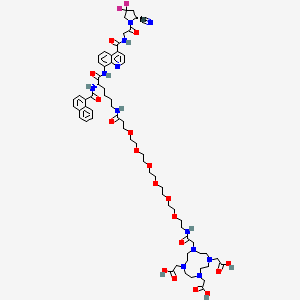

![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)


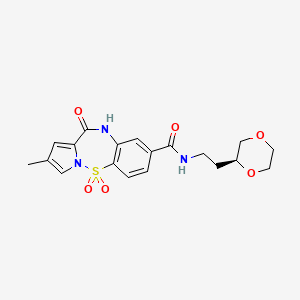
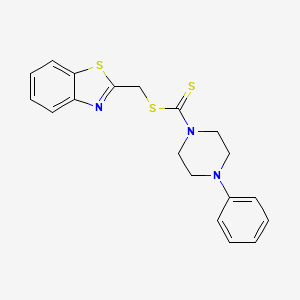
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
